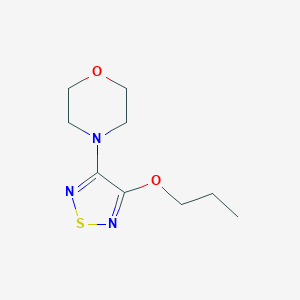![molecular formula C16H15N5O B246628 6,6-dimethyl-2-(4-pyridinyl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one](/img/structure/B246628.png)
6,6-dimethyl-2-(4-pyridinyl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,6-dimethyl-2-(4-pyridinyl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one is a heterocyclic compound that has received significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of quinazoline derivatives and has been shown to possess a variety of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Wirkmechanismus
The mechanism of action of 6,6-dimethyl-2-(4-pyridinyl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one is not fully understood. However, it has been reported to act as an inhibitor of various enzymes and signaling pathways involved in inflammation, oxidative stress, and cancer. For example, it has been shown to inhibit the activity of NF-κB, a transcription factor that regulates the expression of pro-inflammatory cytokines. It has also been reported to inhibit the activity of COX-2, an enzyme involved in the production of prostaglandins that contribute to inflammation. Additionally, it has been shown to inhibit the activity of Akt, a signaling pathway involved in cell survival and proliferation.
Biochemical and Physiological Effects:
6,6-dimethyl-2-(4-pyridinyl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one has been shown to have a variety of biochemical and physiological effects. It has been reported to reduce inflammation and oxidative stress in various animal models of disease, including arthritis, colitis, and neurodegenerative diseases. Additionally, it has been shown to inhibit tumor growth and induce apoptosis in various cancer cell lines. Furthermore, this compound has been reported to have a low toxicity profile and does not produce significant adverse effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 6,6-dimethyl-2-(4-pyridinyl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one in lab experiments include its broad range of biological activities and its low toxicity profile. Additionally, this compound is relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, the limitations of using this compound in lab experiments include its limited solubility in aqueous solutions, which can make it difficult to administer in vivo. Additionally, the mechanism of action of this compound is not fully understood, which can make it challenging to interpret the results of experiments.
Zukünftige Richtungen
There are several future directions for research on 6,6-dimethyl-2-(4-pyridinyl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one. One potential direction is to investigate its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further research could explore the mechanism of action of this compound and identify specific targets for its activity. Furthermore, the development of more soluble derivatives of this compound could improve its efficacy and ease of administration in vivo. Finally, the potential use of this compound in combination with other therapeutic agents could be explored to enhance its biological activity.
Synthesemethoden
The synthesis of 6,6-dimethyl-2-(4-pyridinyl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one involves the reaction of 2-aminobenzonitrile with ethyl acetoacetate and 4-pyridinecarboxaldehyde in the presence of triethylamine and acetic anhydride. The reaction mixture is heated under reflux for several hours, and the resulting product is purified by column chromatography. This method has been reported to yield high purity and good yields of the desired product.
Wissenschaftliche Forschungsanwendungen
6,6-dimethyl-2-(4-pyridinyl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, it has been reported to possess antioxidant activity by scavenging free radicals and reducing oxidative stress. Furthermore, this compound has been shown to possess anticancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.
Eigenschaften
Molekularformel |
C16H15N5O |
|---|---|
Molekulargewicht |
293.32 g/mol |
IUPAC-Name |
6,6-dimethyl-2-pyridin-4-yl-5,7-dihydro-[1,2,4]triazolo[5,1-b]quinazolin-8-one |
InChI |
InChI=1S/C16H15N5O/c1-16(2)7-12-11(13(22)8-16)9-21-15(18-12)19-14(20-21)10-3-5-17-6-4-10/h3-6,9H,7-8H2,1-2H3 |
InChI-Schlüssel |
MYKAWALNEQXWLD-UHFFFAOYSA-N |
SMILES |
CC1(CC2=NC3=NC(=NN3C=C2C(=O)C1)C4=CC=NC=C4)C |
Kanonische SMILES |
CC1(CC2=NC3=NC(=NN3C=C2C(=O)C1)C4=CC=NC=C4)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[2-(1-benzyl-5-oxopyrrolidin-3-yl)-1H-benzimidazol-1-yl]-N-butyl-N-methylacetamide](/img/structure/B246576.png)
![N,N-diallyl-2-{2-[1-(2,6-dimethylphenyl)-5-oxo-3-pyrrolidinyl]-1H-benzimidazol-1-yl}acetamide](/img/structure/B246600.png)
![1-(2,6-dimethylphenyl)-4-[1-(2-methoxyethyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B246602.png)
![4-{4-[(2-Fluorobenzyl)oxy]-1,2,5-thiadiazol-3-yl}morpholine](/img/structure/B246606.png)
![4-{4-[(4-Methylbenzyl)oxy]-1,2,5-thiadiazol-3-yl}morpholine](/img/structure/B246607.png)

![2-{[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-[4-(4-fluorophenyl)piperazin-1-yl]ethanone](/img/structure/B246617.png)
![N-(2-chloro-4-methylphenyl)-N'-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]urea](/img/structure/B246618.png)
![N-cyclopentyl-N'-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]urea](/img/structure/B246620.png)
![1-{[11-(2-furyl)-1-hydroxy-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]acetyl}piperidine-4-carboxamide](/img/structure/B246621.png)
![N-(2-chlorophenyl)-2-[11-(2-furyl)-1-hydroxy-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]acetamide](/img/structure/B246622.png)

![4-(1-Azepanyl)[1,2,5]oxadiazolo[3,4-e][2,1,3]benzoxadiazole](/img/structure/B246624.png)
![4-(4-tert-butylphenyl)-5-(3-methoxypropyl)-3-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B246627.png)